![molecular formula C19H20F2N2O3S B11344254 1-[(4-fluorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B11344254.png)
1-[(4-fluorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorophenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Methanesulfonylation: The methanesulfonyl group is introduced through sulfonylation reactions using methanesulfonyl chloride.
Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as enhanced thermal stability.
Biological Studies: It is used in studies to understand its interaction with biological targets, which can provide insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The fluorophenyl groups and the piperidine ring play crucial roles in binding to these targets, which may include enzymes or receptors. The methanesulfonyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the piperidine and methanesulfonyl groups.
N-(4-fluorophenyl)methanesulfonamide: Contains the methanesulfonyl group but lacks the piperidine ring.
4-fluorophenylpiperidine: Contains the piperidine ring and fluorophenyl group but lacks the methanesulfonyl group.
Uniqueness
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both fluorophenyl groups and the methanesulfonyl group enhances its stability and potential bioactivity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H20F2N2O3S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H20F2N2O3S/c20-16-3-1-14(2-4-16)13-27(25,26)23-11-9-15(10-12-23)19(24)22-18-7-5-17(21)6-8-18/h1-8,15H,9-13H2,(H,22,24) |
InChI Key |
CACPJFSFSXTHOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11344172.png)
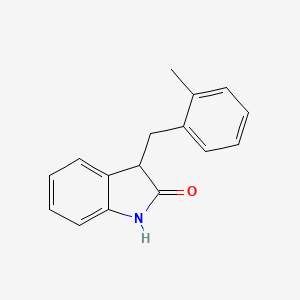
![(5Z)-5-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-ylidene]-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11344193.png)
![4-butoxy-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11344197.png)

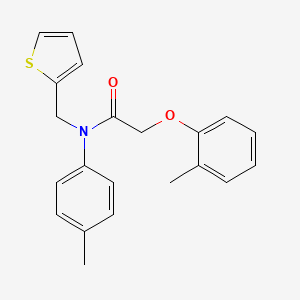
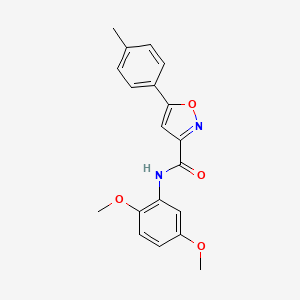
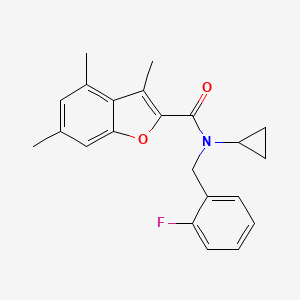
![5-fluoro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11344230.png)
![Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11344232.png)
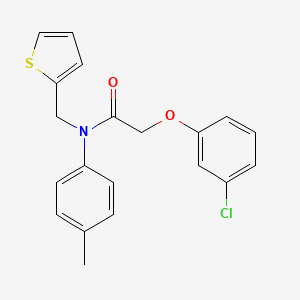
![1-[(2-chlorobenzyl)sulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B11344238.png)
![5-(4-chlorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11344246.png)

